molecular formula C16H28N2O4 B1452585 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate CAS No. 203934-60-5

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Cat. No. B1452585
M. Wt: 312.4 g/mol
InChI Key: WXRWBESBLVCYGR-UHFFFAOYSA-N
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Description

“8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate” is a chemical compound with the molecular formula C16H28N2O4 . It has a molecular weight of 348.87 . The compound is also known as 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H28N2O4.ClH/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;/h12,17H,5-11H2,1-4H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 406.3±45.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.8±3.0 kJ/mol . The flash point is 199.5±28.7 °C . The index of refraction is 1.514 . The molar refractivity is 83.3±0.4 cm3 . The polar surface area is 68 Å2 . The polarizability is 33.0±0.5 10-24 cm3 . The surface tension is 43.0±5.0 dyne/cm . The molar volume is 276.6±5.0 cm3 .

Scientific Research Applications

Supramolecular Arrangements

Research by Graus et al. (2010) on derivatives of diazaspiro[4.5]decane, including structures similar to 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, highlights their significance in supramolecular chemistry. These compounds are used to understand the relationship between molecular structure and crystal structure, especially focusing on how substituents on the cyclohexane ring influence supramolecular arrangements. The study emphasizes the role of such compounds in forming various types of structures like dimers and ribbons in crystallography (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

NMR Spectroscopy in Structural Analysis

The work of Guerrero-Alvarez et al. (2004) employs 1,4‐diazaspiro[4.5]decanes, closely related to the compound , for structural analysis using NMR spectroscopy. This research demonstrates how substituents on the spirocyclic framework affect the compound's conformation and tautomeric equilibrium, providing valuable insights into their structural dynamics, which is essential in various fields of chemical research (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Conformational Analysis in Peptide Synthesis

Fernandez et al. (2002) explored the synthesis of diazaspiro[4.5]decanes derivatives as constrained surrogates in peptide synthesis. These compounds serve as mimetics for specific dipeptides, contributing significantly to the understanding of peptide conformation and design. Their research in creating tripeptidic analogues offers insights into gamma-turn and beta-turn structures in peptides, which are crucial for designing peptide-based drugs (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

properties

IUPAC Name

8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRWBESBLVCYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678335
Record name 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

CAS RN

203934-60-5
Record name 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (Japanese Unexamined Patent Publication (Kokai) No. 2004-002470, Example 21f; 25.0 g) and (S)-(+)-camphorsulfonic acid (18.6 g) were dissolved in acetonitrile (100 mL) and concentrated under reduced pressure. To the residue, methyl-tert-butyl ether (250 mL) was added and recrystallization was carried out by being left to stand at room temperature, and then a crystal was filtered (the crystal is used in Example 24). The filtrate was concentrated under reduced pressure and the resultant residue was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine, and then extracted three times with ethyl acetate. The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. To the residue, (R)-(−)-camphorsulfonic acid (8.97 g) was added and the mixture was dissolved in acetonitrile (121 mL) and then concentrated under reduced pressure. To the residue, a mixed solution of acetonitrile (4 mL) and methyl-tert-butyl ether (121 mL) were added and crystallization was carried out by being left to stand at room temperature, and then a crystal (9.98 g) was filtered. The resultant crystal was dissolved by heating at 60° C. in a mixed solution of methyl-tert-butyl ether (425 mL) and acetonitrile (85 mL). The solution was recrystallized by being left to stand at room temperature, and a crystal (6.18 g) was filtered. The resultant crystal was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine, and then extracted five times with ethyl acetate. The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the title compound (3.63 g, 99% ee) having the following physical properties. Optical purity was confirmed using a high-performance liquid chromatography (HPLC).
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Synthesis routes and methods II

Procedure details

8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate (Japanese Unexamined Patent Publication (Kokai) No. 2004-002470, Example 21f; 25.0 g) and (S)-(+)-camphorsulfonic acid (18.6 g) were dissolved in acetonitrile (100 mL) and concentrated under reduced pressure. To the residue, methyl-tert-butyl ether (250 mL) was added and recrystallization was carried out by being left to stand at room temperature, and the crystal (21.8 g) was filtered (the crystal is the crystal mentioned in Example 23). The resultant crystal was dissolved by heating at 60° C. in a mixed solution of methyl-tert-butyl ether (833 mL) and acetonitrile (167 mL). The solution was recrystallized by being left to stand at room temperature, and the crystal (7.39 g) was filtered. The resultant crystal was diluted with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine, and then extracted five times with ethyl acetate. The organic layer was washed with a mixed solution of an aqueous saturated sodium hydrogen carbonate solution and saturated brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the title compound having the following physical properties (4.11 g, 88% ee). Optical purity was confirmed using a high-performance liquid chromatography (HPLC).
Quantity
0 (± 1) mol
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18.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Reactant of Route 2
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Reactant of Route 3
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Reactant of Route 4
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Reactant of Route 5
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Reactant of Route 6
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate

Citations

For This Compound
1
Citations
DR Goldberg, S De Lombaert, R Aiello… - Bioorganic & Medicinal …, 2017 - Elsevier
As a follow-up to the discovery of our spirocyclic proline-based TPH1 inhibitor lead, we describe the optimization of this scaffold. Through a combination of X-ray co-crystal structure …
Number of citations: 25 www.sciencedirect.com

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